2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 2-methyl-1H-imidazole with a suitable azetidine derivative, followed by cyclization with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields and selectivity
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine
- 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
- 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrrole
Uniqueness
Compared to similar compounds, 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H15N5 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C12H15N5/c1-10-13-5-6-16(10)7-11-8-17(9-11)12-14-3-2-4-15-12/h2-6,11H,7-9H2,1H3 |
InChI Key |
TXGBLPSETVKEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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